molecular formula C7H9NO2S B155108 3-Methylbenzenesulfonamide CAS No. 1899-94-1

3-Methylbenzenesulfonamide

Cat. No.: B155108
CAS No.: 1899-94-1
M. Wt: 171.22 g/mol
InChI Key: NVZINPVISUVPHW-UHFFFAOYSA-N
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Description

3-Methylbenzenesulfonamide, also known as 4-methylbenzenesulfonamide, is an organic compound with the molecular formula C7H9NO2S. It is a derivative of benzenesulfonamide where a methyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .

Scientific Research Applications

Mechanism of Action

Target of Action

3-Methylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have a broad range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are involved in various biological processes, including the regulation of pH and the synthesis of folic acid, respectively .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroic acid, a precursor of folic acid . This results in the inhibition of bacterial growth as folic acid is essential for the synthesis of nucleic acids in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the formation of dihydropteroic acid, a crucial intermediate in the synthesis of folic acid . This leads to a decrease in the production of nucleic acids, which are essential for bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, determining its effectiveness in reaching its target sites in the body.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By interfering with the synthesis of folic acid, an essential component for the production of nucleic acids, this compound prevents bacteria from replicating their DNA and dividing . This leads to a decrease in the population of the bacteria, helping to control the infection .

Future Directions

The future directions of 3-Methylbenzenesulfonamide and other sulfonamides involve further exploration of their antibacterial properties and potential applications in treating various diseases . Additionally, the synthesis of new sulfonamide compounds for antibacterial activities is an active area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzenesulfonamide can be synthesized through several methods. One common method involves the reaction of toluene with chlorosulfonic acid to produce 4-methylbenzenesulfonyl chloride, which is then treated with ammonia to yield this compound . The reaction conditions typically involve maintaining a controlled temperature and using a solvent such as dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification using activated carbon to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.

    Reduction Reactions: It can be reduced to form corresponding amines.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Major products are sulfonic acids.

    Reduction Reactions: The primary products are amines.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it valuable in medicinal chemistry .

Properties

IUPAC Name

3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZINPVISUVPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172417
Record name m-Toluenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899-94-1
Record name 3-Methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1899-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Toluenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Toluenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-toluenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name M-TOLUENESULPHONAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the solid-state characterization of AND-1184 and its hydrochloride form (MBSHCl)?

A1: Understanding the solid-state structure of drug candidates like AND-1184, which contains a 3-Methylbenzenesulfonamide moiety, is crucial for pharmaceutical development. The study utilized single-crystal X-ray diffraction to reveal that both AND-1184 and its hydrochloride form crystallize in monoclinic systems, albeit with different space groups []. This information is valuable for understanding the drug's stability, formulation, and potentially its interaction with biological targets.

Q2: How does solid-state NMR spectroscopy contribute to our understanding of AND-1184's structure and dynamics?

A2: The research employed solid-state NMR, coupled with quantum-chemical calculations, to assign the 13C and most of the 1H signals in both forms of the compound []. This analysis provided insights into the molecular mobility of AND-1184. Interestingly, the study found that while the free base form of AND-1184 appears rigid, the hydrochloride form (MBSHCl) exhibits some degree of motion, particularly in the aromatic region of the molecule []. This difference in dynamic behavior between the two forms could have implications for their respective pharmacological properties.

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